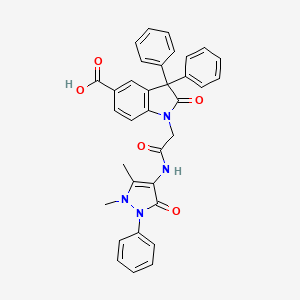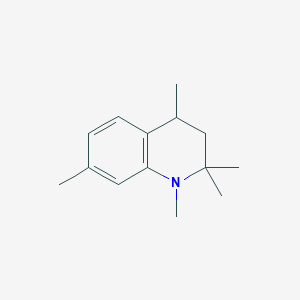
1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes multiple methyl groups attached to the quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions: 1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4,7-trimethyl-1,2,3,4-tetrahydroquinoline with methylating agents can yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids or bases.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: 1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield tetrahydroquinoline derivatives.
Substitution: The methyl groups in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
- 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
- 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl
Comparison: 1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific arrangement of methyl groups and the tetrahydroquinoline core. Compared to similar compounds, it may exhibit different reactivity and properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
105491-00-7 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC名 |
1,2,2,4,7-pentamethyl-3,4-dihydroquinoline |
InChI |
InChI=1S/C14H21N/c1-10-6-7-12-11(2)9-14(3,4)15(5)13(12)8-10/h6-8,11H,9H2,1-5H3 |
InChIキー |
PCBIEFZEMYEENK-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N(C2=C1C=CC(=C2)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


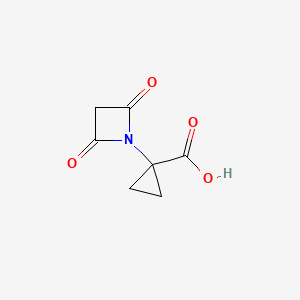
![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)


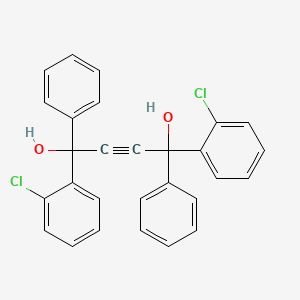
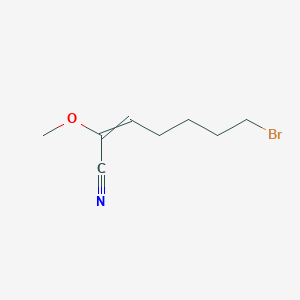
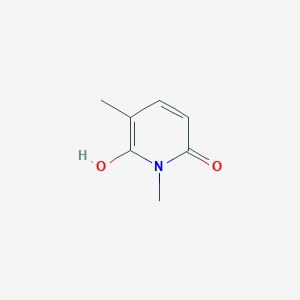


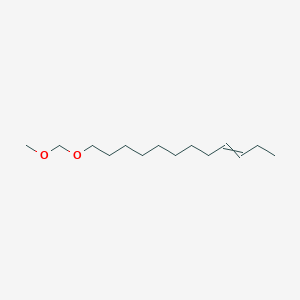


![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
